Elinzanetant

Description

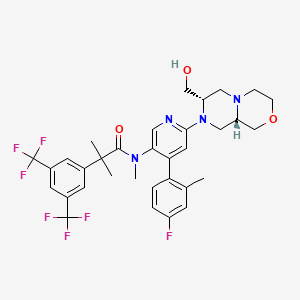

Structure

3D Structure

Properties

IUPAC Name |

N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRIJNIPBUFCQS-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337049 | |

| Record name | Elinzanetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929046-33-3 | |

| Record name | Elinzanetant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929046333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elinzanetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELINZANETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW2BOW35N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elinzanetant's Mechanism of Action in Thermoregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist in late-stage development for the non-hormonal treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[1][2] This technical guide provides an in-depth exploration of this compound's mechanism of action in thermoregulation, supported by quantitative data from pivotal clinical trials and detailed methodologies from key preclinical and clinical experiments. The core of this compound's efficacy lies in its ability to modulate the activity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which become hypertrophic and hyperactive with the decline of estrogen during menopause, leading to a disruption of the body's thermoregulatory control.[1][3]

The Neurobiology of Thermoregulation and Vasomotor Symptoms

The hypothalamus, a critical region of the brain, acts as the body's central thermostat, maintaining core body temperature within a narrow range. A key player in this regulatory network is the cluster of KNDy neurons located in the arcuate nucleus of the hypothalamus.[4] These neurons are sensitive to estrogen levels and play a crucial role in the neuroendocrine control of reproduction and thermoregulation.

During menopause, the significant decline in estrogen levels leads to hypertrophy and hyperactivity of KNDy neurons. This hyperactivity results in an over-secretion of neurokinin B (NKB), which acts on the NK-3 receptor, and substance P, which acts on the NK-1 receptor. This dysregulation is believed to spill over into the adjacent thermoregulatory center in the preoptic area of the hypothalamus, narrowing the thermoneutral zone and triggering inappropriate heat dissipation responses, such as cutaneous vasodilation (hot flashes) and sweating (night sweats).

This compound's Dual Antagonist Mechanism of Action

This compound addresses the root cause of VMS by simultaneously blocking the NK-1 and NK-3 receptors. This dual antagonism is hypothesized to restore normal activity of the thermoregulatory pathway.

-

NK-3 Receptor Antagonism: By blocking the NK-3 receptor, this compound mitigates the effects of excess NKB released from hyperactive KNDy neurons. This action is believed to be the primary driver of its efficacy in reducing the frequency and severity of VMS.

-

NK-1 Receptor Antagonism: The antagonism of the NK-1 receptor by this compound is thought to provide an additional benefit. Substance P, the primary ligand for the NK-1 receptor, is also overexpressed in the hypothalamus of postmenopausal women and is involved in vasodilation and heat-sensing neuro-activity. Blocking this pathway may contribute to the reduction of VMS and potentially improve sleep disturbances.

The following diagram illustrates the signaling pathway involved in the generation of vasomotor symptoms and the mechanism of action of this compound.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in a series of Phase III clinical trials known as the OASIS program. The primary endpoint in these studies was the mean change in the frequency and severity of moderate to severe VMS from baseline.

| Trial | Parameter | This compound (120 mg) | Placebo | P-value | Reference |

| OASIS 1 | Mean change in VMS frequency at Week 4 | -3.3 | < .001 | ||

| Mean change in VMS frequency at Week 12 | -3.2 | < .001 | |||

| Mean change in VMS severity at Week 4 | -0.3 | < .001 | |||

| Mean change in VMS severity at Week 12 | -0.4 | < .001 | |||

| OASIS 2 | Mean change in VMS frequency at Week 4 | -3.0 | < .001 | ||

| Mean change in VMS frequency at Week 12 | -3.2 | < .001 | |||

| Mean change in VMS severity at Week 4 | -0.2 | < .001 | |||

| Mean change in VMS severity at Week 12 | -0.3 | < .001 | |||

| OASIS 3 | Mean reduction in daily hot flashes at Week 12 | 5.4 | 3.5 | < .001 | |

| Percentage reduction in VMS at Week 12 | 74% | 47% |

Table 1. Efficacy of this compound in Reducing Vasomotor Symptoms in Phase III OASIS Trials.

| Trial | Parameter | Observation | Reference |

| OASIS 1 & 2 | Responder Rate (≥50% reduction in VMS frequency at Week 12) | 71.4% (OASIS 1) and 74.7% (OASIS 2) for this compound vs. 42.0% and 48.3% for placebo. | |

| OASIS 3 | Onset of Action | Improvements observed within the first week of treatment. | |

| OASIS 3 | Durability of Effect | Sustained improvements over 1 year. | |

| SWITCH-1 (Phase 2b) | Sleep and Quality of Life | Significant and clinically meaningful improvements observed. |

Table 2. Additional Efficacy and Pharmacodynamic Data for this compound.

Experimental Protocols

Clinical Trial Methodology: The OASIS Program

The OASIS Phase III trials were pivotal in establishing the efficacy and safety of this compound. The general methodology is outlined below.

-

Study Design: The OASIS trials were double-blind, randomized, placebo-controlled, multicenter studies.

-

Participant Population: The studies enrolled postmenopausal women between the ages of 40 and 65 who were experiencing moderate to severe VMS.

-

Intervention: Participants were randomized to receive either 120 mg of this compound or a matching placebo orally once daily. The placebo-controlled period typically lasted for 12 weeks, after which all participants received this compound in an active treatment extension phase.

-

Data Collection for Primary Endpoints: The primary endpoints of mean change in the frequency and severity of moderate to severe VMS were measured using an electronic hot flash daily diary (HFDD). Participants were instructed to record information about their hot flashes in this diary.

-

Statistical Analysis: The primary efficacy endpoints were analyzed using a mixed model with repeated measures (MMRM).

Preclinical Experimental Protocols

Preclinical studies in animal models were crucial for elucidating the mechanism of action of NK receptor antagonists in thermoregulation.

To understand the role of KNDy neurons, a technique involving their selective ablation is used.

-

Method: Stereotaxic injections of a saporin-conjugated neurokinin-3 receptor (NK3R) agonist (e.g., NK3-SAP) are made into the arcuate nucleus of the hypothalamus in animal models, typically rats. Saporin is a ribosome-inactivating toxin that, when conjugated to an NK3R agonist, is selectively taken up by and kills NK3R-expressing neurons, such as KNDy neurons.

-

Procedure:

-

Animals are anesthetized and placed in a stereotaxic frame.

-

A small burr hole is drilled in the skull above the target coordinates for the arcuate nucleus.

-

A microinjection cannula is lowered to the precise coordinates.

-

A small volume of NK3-SAP is infused.

-

The cannula is slowly withdrawn, and the incision is closed.

-

-

Outcome: This procedure leads to a near-complete loss of KNDy neurons, allowing researchers to study the physiological consequences, such as changes in thermoregulation and gonadotropin secretion.

To investigate the direct effects of NK3R activation in specific brain regions, microinfusion of a selective agonist is performed.

-

Method: A selective NK3R agonist, such as senktide, is microinfused into the median preoptic nucleus (MnPO), a key site in the heat-defense pathway.

-

Procedure:

-

Animals are surgically implanted with a guide cannula aimed at the MnPO.

-

After a recovery period, a microinjection cannula is inserted through the guide cannula.

-

A small volume of senktide solution is infused directly into the MnPO.

-

Core body temperature and other thermoregulatory parameters (e.g., tail skin temperature as an indicator of vasodilation) are monitored.

-

-

Outcome: These experiments have shown that direct activation of NK3R in the MnPO leads to a decrease in core body temperature, supporting the role of this pathway in heat dissipation.

Conclusion

This compound represents a significant advancement in the non-hormonal treatment of vasomotor symptoms. Its dual antagonist action on both NK-1 and NK-3 receptors directly targets the neurobiological basis of VMS in the hypothalamus. By modulating the hyperactivity of KNDy neurons that occurs with estrogen decline, this compound effectively reduces the frequency and severity of hot flashes and night sweats, with a rapid onset of action and a durable effect. The robust data from the OASIS clinical trial program, supported by a strong foundation of preclinical research, establishes this compound as a promising therapeutic option for women experiencing bothersome menopausal symptoms.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Vasomotor symptoms associated with menopause || Hot flashes | Study 21810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 3. A model system for studying NK cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Elinzanetant: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist. It has been developed as a non-hormonal treatment for moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacodynamics

This compound exerts its therapeutic effect by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation. In menopausal women, declining estrogen levels lead to hyperactivity of these neurons, disrupting the body's thermoregulatory center and causing VMS. By blocking both NK-1 and NK-3 receptors, this compound helps to restore normal thermoregulatory function.[1][2]

Receptor Binding and Occupancy

This compound is a potent antagonist at both human NK-1 and NK-3 receptors.[3] Preclinical data have demonstrated its high selectivity for these receptors over a wide range of other non-neurokinin receptors, enzymes, and transporters.[3] In clinical studies, positron emission tomography (PET) imaging has been utilized to assess the in-vivo occupancy of the NK-1 receptor in the brain.[4]

Quantitative Pharmacodynamic Data

| Parameter | Value | Species/System | Reference |

| In Vitro Receptor Affinity | |||

| pKi for human NK-1 Receptor | 9.3 | Recombinant human receptors | |

| pKi for human NK-3 Receptor | 8.7 | Recombinant human receptors | |

| In Vivo Receptor Occupancy | |||

| EC50 for NK-1 Receptor Occupancy | ~0.9 ng/mL | Human Brain (PET) | |

| Median NK-1 Receptor Occupancy (120 mg once daily) | >99% | Human Brain (Predicted from PopPK/PD model) | |

| Median NK-3 Receptor Occupancy (120 mg once daily) | >94.8% | Human Brain (Predicted from PopPK/PD model) |

Clinical Efficacy

The clinical efficacy of this compound in treating VMS has been established through the comprehensive OASIS Phase III clinical trial program. These randomized, double-blind, placebo-controlled studies have consistently demonstrated that this compound significantly reduces the frequency and severity of moderate to severe VMS compared to placebo.

Key Efficacy Data from OASIS 1 & 2 Trials (120 mg once daily)

| Endpoint | This compound | Placebo | P-value | Reference |

| Mean Change in Daily Frequency of Moderate to Severe VMS from Baseline to Week 4 | ||||

| OASIS 1 | -3.3 | - | <0.001 | |

| OASIS 2 | -3.0 | - | <0.001 | |

| Mean Change in Daily Frequency of Moderate to Severe VMS from Baseline to Week 12 | ||||

| OASIS 1 | -3.2 | - | <0.001 | |

| OASIS 2 | -3.2 | - | <0.001 | |

| Mean Change in Daily Severity of Moderate to Severe VMS from Baseline to Week 4 | ||||

| OASIS 1 | -0.3 | - | <0.001 | |

| OASIS 2 | -0.2 | - | <0.001 | |

| Mean Change in Daily Severity of Moderate to Severe VMS from Baseline to Week 12 | ||||

| OASIS 1 | -0.4 | - | <0.001 | |

| OASIS 2 | -0.3 | - | <0.001 |

Pharmacokinetics

This compound is rapidly absorbed after oral administration and undergoes extensive metabolism. It is primarily cleared through oxidative biotransformation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The majority of the administered dose is excreted in the feces.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A human mass balance study with a single 120 mg oral dose of [14C]-elinzanetant in healthy male volunteers showed that an average of 90.8% of the total radioactivity was recovered, with 90.4% in feces and 0.4% in urine. This compound was the main circulating component in plasma, accounting for 39.1% of the total radioactivity.

Three principal active metabolites have been identified in human plasma: M27, M30/34, and M18/21, accounting for 7.6%, 13.7%, and 4.9% of the total radioactivity in plasma, respectively.

Quantitative Pharmacokinetic Data

| Parameter | Value | Population | Reference |

| Absorption | |||

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | Healthy Volunteers | |

| Oral Bioavailability | 36.7% | Healthy Volunteers and Women with VMS | |

| Distribution | |||

| Central Volume of Distribution (Vc) | 23.7 L | Healthy Volunteers and Women with VMS | |

| Peripheral Volume of Distribution (Vp) | 168 L | Healthy Volunteers and Women with VMS | |

| Metabolism | |||

| Primary Metabolizing Enzyme | CYP3A4 | In vitro studies | |

| Elimination | |||

| Clearance (CL) | 7.26 L/h | Healthy Volunteers and Women with VMS | |

| Terminal Elimination Half-life (t1/2) | ~15 hours | Healthy Volunteers | |

| Excretion | |||

| Fecal Excretion (% of dose) | 90.4% | Healthy Male Volunteers | |

| Urinary Excretion (% of dose) | 0.4% | Healthy Male Volunteers |

Experimental Protocols

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound to human NK-1 and NK-3 receptors.

-

Methodology: While the specific proprietary details of the assays are not fully public, such experiments typically involve competitive binding assays using membranes from cells expressing the recombinant human NK-1 or NK-3 receptor. A radiolabeled ligand specific for the receptor (e.g., [3H]-Substance P for NK-1R or a similar tracer for NK-3R) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound). The amount of radioligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Preclinical In Vivo Pharmacodynamic Models

-

Objective: To assess the in vivo activity of this compound at the NK-1 and NK-3 receptors.

-

Methodology:

-

NK-1 Receptor Antagonism (Gerbil Foot-Tapping Test): This model is used to assess the central activity of NK-1 receptor antagonists. Gerbils exhibit a characteristic foot-tapping behavior in response to an NK-1 receptor agonist. The ability of a test compound, administered prior to the agonist, to inhibit this behavior is a measure of its in vivo NK-1 receptor antagonist activity.

-

NK-3 Receptor Antagonism (Wet Dog Shakes in Guinea Pigs): Administration of an NK-3 receptor agonist to guinea pigs induces a "wet-dog shake" behavior. The potency of an NK-3 receptor antagonist can be determined by its ability to block this agonist-induced behavior in a dose-dependent manner.

-

Ovariectomized Rat Model of Vasomotor Symptoms: While not specifically detailed for this compound, the ovariectomized (OVX) rat is a commonly used preclinical model to study menopausal VMS. In this model, the removal of the ovaries mimics the estrogen-deficient state of menopause, leading to changes in thermoregulation, such as an increase in tail skin temperature, which is considered analogous to a hot flash. The efficacy of a test compound is evaluated by its ability to reduce the frequency and/or magnitude of these temperature fluctuations.

-

Human Mass Balance and Metabolism Study (Based on NCT04654897)

-

Objective: To characterize the absorption, metabolism, and excretion of this compound in humans.

-

Study Design: A single-center, open-label study in a small cohort of healthy male volunteers (n=6).

-

Protocol:

-

Administration of a single oral dose of 120 mg of [14C]-elinzanetant as a suspension.

-

Serial collection of blood, plasma, urine, and feces at predefined time points over 480 hours post-dose.

-

Analysis of total radioactivity in all collected samples to determine the extent of absorption and routes and rates of excretion.

-

Metabolite profiling in plasma, urine, and feces using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection to identify and quantify the parent drug and its metabolites.

-

In vitro studies using human liver microsomes and recombinant CYP enzymes were also conducted to identify the enzymes responsible for this compound metabolism.

-

Bioanalytical Method for Quantification in Human Plasma

-

Objective: To accurately quantify the concentrations of this compound and its major metabolites in human plasma samples from clinical trials.

-

Methodology: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is typically used. While a specific public validation report for this compound is not available, a standard protocol would involve:

-

Sample Preparation: Extraction of the analytes (this compound and its metabolites) and an internal standard from the plasma matrix, commonly through liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: Separation of the analytes from endogenous plasma components on a reverse-phase HPLC column with a suitable mobile phase gradient.

-

Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard ensure selectivity and sensitivity.

-

Method Validation: The method would be fully validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

-

Positron Emission Tomography (PET) for NK-1 Receptor Occupancy

-

Objective: To non-invasively quantify the occupancy of NK-1 receptors in the human brain after administration of this compound.

-

Methodology: Based on studies with GSK1144814 (the former name of this compound) and other NK-1 receptor antagonists, the protocol would likely involve the following steps:

-

Radioligand: Use of a selective NK-1 receptor PET radioligand, such as [11C]GR-205171.

-

Imaging Protocol:

-

A baseline PET scan is performed to measure the baseline density of available NK-1 receptors.

-

This compound is administered orally.

-

A second PET scan is performed at a specific time point after this compound administration (e.g., at the time of expected peak plasma concentration or at steady-state).

-

-

Data Acquisition and Analysis:

-

Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes) after intravenous injection of the radioligand.

-

Arterial blood sampling is performed to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.

-

The binding potential of the radioligand in brain regions rich in NK-1 receptors (e.g., striatum) is calculated for both the baseline and post-drug scans.

-

Receptor occupancy is then calculated as the percentage reduction in the binding potential after this compound administration compared to baseline.

-

-

OASIS Phase III Clinical Trial Program (e.g., OASIS 1 - NCT05042362)

-

Objective: To evaluate the efficacy and safety of this compound for the treatment of moderate to severe VMS associated with menopause.

-

Study Design: A multicenter, multinational, double-blind, randomized, placebo-controlled, parallel-group study.

-

Patient Population: Postmenopausal women aged 40 to 65 years with a minimum frequency of moderate to severe VMS.

-

Treatment:

-

This compound 120 mg administered orally once daily for 26 weeks.

-

Matching placebo administered orally once daily for 12 weeks, followed by a switch to this compound 120 mg for 14 weeks.

-

-

Primary Endpoints:

-

Mean change from baseline in the frequency of moderate to severe VMS at week 4 and week 12.

-

Mean change from baseline in the severity of moderate to severe VMS at week 4 and week 12.

-

-

Key Secondary Endpoints:

-

Mean change from baseline in the frequency of VMS at week 1.

-

Mean change from baseline in sleep disturbance (e.g., using the PROMIS Sleep Disturbance Short Form).

-

Mean change from baseline in menopause-related quality of life (e.g., using the Menopause-Specific Quality of Life questionnaire).

-

-

Data Collection: Participants typically record the frequency and severity of their VMS in an electronic daily diary.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in alleviating vasomotor symptoms.

Caption: Workflow for the human mass balance study of this compound.

Caption: Workflow for determining NK-1 receptor occupancy using PET imaging.

References

- 1. esmo.org [esmo.org]

- 2. agilent.com [agilent.com]

- 3. A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Elinzanetant's Effect on KNDy Neurons in the Hypothalamus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elinzanetant is a first-in-class, non-hormonal, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist under investigation for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. It includes a summary of available quantitative data, detailed experimental protocols for key preclinical and clinical studies, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of neuroendocrinology, pharmacology, and women's health.

Introduction: The Role of KNDy Neurons in Thermoregulation

During menopause, declining estrogen levels lead to hypertrophy and hyperactivity of KNDy neurons located in the arcuate nucleus of the hypothalamus.[2][3] These neurons are central to thermoregulation.[1] The increased activity of KNDy neurons is associated with an overexpression of the neuropeptides neurokinin B (NKB) and Substance P (SP).[2] NKB and SP act on the NK-3 and NK-1 receptors, respectively, which are also expressed on KNDy neurons, creating a state of neuronal hyperexcitability. This dysregulation of the thermoregulatory center is a key driver of VMS, commonly known as hot flashes and night sweats.

This compound is a potent, selective, dual antagonist of the NK-1 and NK-3 receptors. By blocking the actions of both NKB and SP on KNDy neurons, this compound is thought to modulate this neuronal hyperactivity, thereby restoring normal thermoregulation and alleviating VMS.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | pKi | Ki (nM) | Assay Method | Source |

| Human NK-1 | This compound | 8.7 - 10.2 | ~0.06 - 2.0 | Radioligand binding assay | |

| Human NK-3 | This compound | 8.0 - 8.8 | ~1.6 - 10.0 | Radioligand binding assay | |

| Human NK-2 | This compound | ~6.0 | ~1000 | Radioligand binding assay |

Table 2: Clinical Efficacy of this compound in Reducing Vasomotor Symptoms (OASIS 1 & 2 Trials)

| Outcome | Timepoint | This compound (120 mg) Mean Change from Baseline | Placebo Mean Change from Baseline | P-value | Source |

| Frequency of Moderate to Severe VMS | |||||

| Week 4 | -3.3 (OASIS 1), -3.0 (OASIS 2) | - | <0.001 | ||

| Week 12 | -3.2 (OASIS 1), -3.2 (OASIS 2) | - | <0.001 | ||

| Severity of Moderate to Severe VMS | |||||

| Week 4 | -0.3 (OASIS 1), -0.2 (OASIS 2) | - | <0.001 | ||

| Week 12 | -0.4 (OASIS 1), -0.3 (OASIS 2) | - | <0.001 |

Table 3: Electrophysiological Effects of NK-3 Receptor Modulation on KNDy Neuron Firing Rate (in male mice)

| Treatment | Dose | Change in Firing Rate (% of Baseline) | Animal Model | Source |

| Senktide (NK-3 Agonist) | 1 nM | ~ +150% | Castrated Male Mice | |

| Senktide (NK-3 Agonist) | 10 nM | ~ +400% | Castrated Male Mice | |

| Senktide (NK-3 Agonist) | 100 nM | ~ +600% | Castrated Male Mice | |

| Senktide (NK-3 Agonist) | 10 nM | ~ +250% | Intact Male Mice | |

| Senktide (NK-3 Agonist) | 100 nM | ~ +550% | Intact Male Mice |

Note: Data for this compound's direct effect on KNDy neuron firing rate is not publicly available. The data presented for the NK-3 agonist senktide demonstrates the stimulatory effect of NK-3 receptor activation. As an antagonist, this compound is expected to have the opposite effect, reducing the firing rate of hyperactive KNDy neurons.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involved in the hyperactivity of KNDy neurons and the proposed mechanism of action for this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound and its effects on KNDy neurons.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human NK-1, NK-2, and NK-3 receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing recombinant human NK-1, NK-2, or NK-3 receptors are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-Substance P for NK-1, [¹²⁵I]-Neurokinin A for NK-2, and [¹²⁵I]-Neurokinin B for NK-3).

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent antagonist for the respective receptor.

-

-

Incubation and Separation: The reaction mixtures are incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp Recording)

Objective: To assess the effect of NK-3 receptor modulation on the firing activity of KNDy neurons. (Based on studies of NK-3 agonists).

Protocol:

-

Animal Model: Transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the Tac2 (NKB) promoter are used to identify KNDy neurons.

-

Brain Slice Preparation:

-

Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (200-300 µm thick) containing the arcuate nucleus are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Slices are transferred to a recording chamber on the stage of an upright microscope equipped with fluorescence and DIC optics.

-

KNDy neurons are identified by their fluorescence.

-

Whole-cell patch-clamp recordings are made from identified neurons using glass micropipettes filled with an internal solution.

-

Recordings are performed in current-clamp mode to measure membrane potential and firing frequency.

-

-

Drug Application:

-

A stable baseline of neuronal activity is recorded.

-

An NK-3 receptor agonist (e.g., senktide) is bath-applied at various concentrations.

-

To test the effect of an antagonist, the antagonist would be pre-incubated before the application of the agonist.

-

-

Data Analysis: Changes in neuronal firing frequency, resting membrane potential, and other electrophysiological parameters are measured and compared before and after drug application.

Phase III Clinical Trial (OASIS 1 & 2)

Objective: To evaluate the efficacy and safety of this compound for the treatment of moderate to severe VMS associated with menopause.

Protocol:

-

Study Design: Two parallel, randomized, double-blind, placebo-controlled, multicenter Phase III trials.

-

Participants: Postmenopausal women aged 40 to 65 years experiencing at least seven moderate to severe hot flashes per day.

-

Intervention:

-

Participants were randomized in a 1:1 ratio to receive either oral this compound (120 mg once daily) or a matching placebo.

-

The treatment period was 12 weeks for the primary efficacy analysis, with a subsequent extension phase.

-

-

Primary Endpoints:

-

Mean change from baseline in the frequency of moderate to severe VMS at week 4 and week 12.

-

Mean change from baseline in the severity of moderate to severe VMS at week 4 and week 12.

-

-

Data Collection: VMS frequency and severity were recorded daily by participants in an electronic diary.

-

Statistical Analysis: The primary efficacy analysis was performed using a mixed model for repeated measures (MMRM) to compare the change from baseline between the this compound and placebo groups.

Conclusion

This compound represents a targeted, non-hormonal approach to treating menopausal VMS by directly addressing the underlying neuroendocrine mechanism of KNDy neuron hyperactivity. The available data demonstrates its high affinity and selectivity for the NK-1 and NK-3 receptors, and robust clinical efficacy in reducing the frequency and severity of hot flashes. While direct electrophysiological data on this compound's effect on KNDy neurons is not yet published, preclinical studies with related compounds strongly support its proposed mechanism of attenuating neuronal hyperexcitability in the hypothalamus. This technical guide provides a foundational understanding of this compound's core pharmacology and clinical application for professionals engaged in the research and development of novel therapies for women's health.

References

- 1. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists [mdpi.com]

- 2. This compound for the Treatment of Vasomotor Symptoms Associated With Menopause: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Elinzanetant's chemical structure and properties

An In-depth Technical Guide to Elinzanetant

This compound, marketed under the brand name Lynkuet™, is a first-in-class, non-hormonal, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist.[1][2][3] Developed by Bayer, it is approved for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, pharmacokinetic profile, and the pivotal clinical trials that established its efficacy and safety.

Chemical Structure and Identifiers

This compound is a synthetic organic small molecule. Its chemical identity is defined by its IUPAC name, structural formula, and various registry numbers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide | |

| CAS Number | 929046-33-3 | |

| Molecular Formula | C₃₃H₃₅F₇N₄O₃ | |

| Molecular Weight | 668.66 g/mol |

| SMILES String | CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=CN=C(N3--INVALID-LINK--([H])C3">C@@HCO)C=C2C5=C(C=C(C=C5)F)C)C)=O | |

Physicochemical Properties

The physical and chemical characteristics of this compound influence its formulation, solubility, and disposition in the body.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to yellowish powder/solid | |

| Solubility | Practically insoluble in water; slightly soluble under acidic conditions. Soluble in DMSO (≥100 mg/mL) and Ethanol (≥10 mg/ml). | |

| XLogP | 2.98 | |

| Topological Polar Surface Area | 68.61 Ų | |

| Hydrogen Bond Acceptors | 7 | |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 9 | |

Pharmacology and Mechanism of Action

This compound exerts its therapeutic effect by modulating neuronal pathways in the hypothalamus that regulate body temperature.

Mechanism of Action

During menopause, declining estrogen levels lead to the hypertrophy and hyperactivation of a specific group of neurons in the hypothalamus known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons. This neuronal dysregulation is a key driver of VMS.

KNDy neurons release neuropeptides, including Neurokinin B (NKB) and Substance P (SP), which act on the NK-3 and NK-1 receptors, respectively. The over-activity of this system disrupts the thermoregulatory center, leading to inappropriate peripheral vasodilation and the sensation of intense heat characteristic of a hot flash.

This compound is a potent and selective antagonist of both NK-1 and NK-3 receptors. By blocking these receptors, it dampens the hyperactivity of KNDy neurons, thereby helping to restore the normal control of the thermoregulatory center. The dual antagonism is thought to be beneficial, as NK-3 receptor blockade primarily targets the thermoregulatory pathway, while NK-1 receptor blockade may offer additional benefits in mitigating sleep disturbances and modulating peripheral vasodilation.

Pharmacological Properties

This compound demonstrates high binding affinity for its target receptors.

Table 3: Pharmacological Properties of this compound

| Parameter | Target | Value | Reference(s) |

|---|---|---|---|

| Binding Affinity (Ki) | Human NK-1 Receptor | 0.37 nM |

| Binding Affinity (Ki) | Human NK-3 Receptor | 3.0 nM | |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME).

-

Absorption: this compound is rapidly absorbed after oral administration, with the median time to reach maximum plasma concentration (Tmax) being approximately 1 hour. The absolute bioavailability is 52%. Administration with a high-fat meal can decrease exposure, but this is not considered clinically relevant.

-

Distribution: The drug is extensively distributed throughout the body, with a mean volume of distribution at steady state (Vss) of 137 L. It is highly bound to plasma proteins (99.7%).

-

Metabolism: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. This process yields three major active metabolites (M18/21, M27, and M30/34) which have potencies for the NK-1 and NK-3 receptors comparable to the parent compound.

-

Excretion: The elimination of this compound and its metabolites occurs predominantly through the feces, with about 90% of an oral dose recovered in feces (half of which is the unchanged drug). Less than 1% is excreted in the urine. The elimination half-life in women with VMS is approximately 45 hours.

Table 4: Key Pharmacokinetic Parameters of this compound (120 mg, once daily)

| Parameter | Value | Reference(s) |

|---|---|---|

| Tmax (median) | 1.0 hour | |

| Absolute Bioavailability | 52% | |

| Volume of Distribution (Vss) | 137 L | |

| Plasma Protein Binding | 99.7% | |

| Elimination Half-life (t½) | ~45 hours (in patients) | |

| Primary Metabolism Route | CYP3A4 |

| Primary Excretion Route | Feces (~90%) | |

Experimental Protocols: The OASIS Clinical Trial Program

The efficacy and safety of this compound were established in a comprehensive Phase III clinical development program known as OASIS.

OASIS-1 and OASIS-2 Study Design

The OASIS-1 and OASIS-2 trials were pivotal, double-blind, randomized, placebo-controlled studies designed to assess the efficacy and safety of this compound for treating moderate to severe VMS in postmenopausal women.

-

Objective: To evaluate the effect of this compound 120 mg once daily compared to placebo on the frequency and severity of VMS, sleep disturbance, and quality of life.

-

Participants: Postmenopausal women aged 40 to 65 years experiencing moderate to severe VMS.

-

Methodology:

-

Screening Phase: Participants were assessed for eligibility.

-

Randomization: Eligible participants were randomized to receive either 120 mg of this compound or a matching placebo, taken orally once daily.

-

Treatment Period 1 (12 weeks): A double-blind, placebo-controlled period.

-

Treatment Period 2 (14 weeks): All participants, including those initially on placebo, received 120 mg of this compound in an active treatment extension phase. The total treatment duration was 26 weeks.

-

-

Primary Endpoints: The primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.

-

Secondary Endpoints: Key secondary endpoints included assessments of sleep disturbance and menopause-related quality of life.

The OASIS-3 trial extended this investigation to 52 weeks to assess long-term safety and efficacy, while the OASIS-4 trial focused on VMS associated with endocrine therapy for breast cancer. Across the program, this compound consistently demonstrated statistically significant and clinically meaningful reductions in VMS frequency and severity compared to placebo, with a favorable safety profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lynkuet™ (this compound) approved in the EU for the treatment of moderate to severe vasomotor symptoms associated with menopause or endocrine therapy for breast cancer [bayer.com]

- 3. patientcareonline.com [patientcareonline.com]

- 4. go.drugbank.com [go.drugbank.com]

Elinzanetant: A Technical Deep Dive into a Novel Non-Hormonal Therapy for Menopausal Vasomotor Symptoms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is an investigational, orally administered, non-hormonal selective dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1][2] Developed by Bayer, it represents a promising new therapeutic approach for the management of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[1][3] By targeting the KNDy (kisspeptin/neurokinin B/dynorphin) neuron system in the hypothalamus, this compound offers a potential alternative to traditional hormone replacement therapy, which may not be suitable for all women.[4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols of pivotal studies.

Mechanism of Action: Targeting the KNDy Neuron System

The physiological basis for menopausal VMS is linked to the decline in estrogen levels, which leads to hypertrophy and overactivity of KNDy neurons in the hypothalamus. These neurons play a crucial role in thermoregulation.

The Role of Neurokinin B (NKB) and the NK-3 Receptor: During menopause, the lack of estrogenic negative feedback results in increased synthesis and release of NKB from KNDy neurons. NKB then binds to its receptor, the NK-3 receptor, located on the same KNDy neurons, leading to a positive feedback loop that further stimulates their activity. This hyperactivity disrupts the normal thermoregulatory setpoint, triggering inappropriate heat dissipation responses, such as peripheral vasodilation and sweating, which manifest as hot flashes.

The Role of Substance P and the NK-1 Receptor: Substance P, the endogenous ligand for the NK-1 receptor, is also implicated in the pathophysiology of VMS. Overexpression of Substance P has been observed in the hypothalamus of postmenopausal women. The NK-1 receptor is involved in peripheral vasodilation and may also play a role in the sleep disturbances often associated with menopause.

This compound's dual antagonism of both NK-3 and NK-1 receptors provides a multi-faceted approach to managing menopausal symptoms. By blocking the NK-3 receptor, it directly addresses the hyperactivity of KNDy neurons, a primary driver of VMS. The additional antagonism of the NK-1 receptor may contribute to reducing peripheral vasodilation and improving sleep quality.

Clinical Development and Efficacy

This compound has undergone a robust clinical development program, including Phase II and Phase III trials, to evaluate its efficacy and safety in postmenopausal women with moderate to severe VMS.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a rapid onset of action, with peak plasma concentrations reached within approximately one hour of oral administration. It has a terminal elimination half-life of about 15 hours, supporting once-daily dosing. Pharmacodynamic studies have shown that this compound leads to a dose-dependent partial suppression of luteinizing hormone (LH), which is often used as a surrogate marker for KNDy neuron activity.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~1 hour | |

| Terminal Elimination Half-life (t1/2) | ~15 hours | |

| Receptor Occupancy (120 mg dose) | >99% for NK-1, >94.8% for NK-3 | |

| Effect on Luteinizing Hormone (LH) | Dose-dependent partial suppression |

Clinical Efficacy Data

The efficacy of this compound has been demonstrated in several key clinical trials, consistently showing a statistically significant reduction in the frequency and severity of VMS compared to placebo.

Table 2: Summary of Efficacy Results from Key Clinical Trials

| Trial | Phase | Treatment Arms | Key Efficacy Endpoints (vs. Placebo) | Reference |

| SWITCH-1 | IIb | This compound 40, 80, 120, 160 mg; Placebo | 120 mg: Statistically significant reduction in VMS frequency at week 4 (-3.93) and week 12 (-2.95). 160 mg: Statistically significant reduction in VMS frequency at week 4 (-2.63). | |

| OASIS 1 | III | This compound 120 mg; Placebo | Statistically significant reduction in VMS frequency at week 4 (-3.29) and week 12 (-3.22). Statistically significant reduction in VMS severity at week 4 (-0.33) and week 12 (-0.40). | |

| OASIS 2 | III | This compound 120 mg; Placebo | Statistically significant reduction in VMS frequency at week 4 (-3.0) and week 12 (-3.2). Statistically significant reduction in VMS severity at week 4 (-0.2) and week 12 (-0.3). | |

| OASIS 3 | III | This compound 120 mg; Placebo | Statistically significant reduction in VMS frequency at week 12 (mean change from baseline: -5.4 vs. -3.5 for placebo). |

Improvements in sleep disturbances and menopause-related quality of life were also observed as key secondary endpoints in the Phase III trials.

Safety and Tolerability

Across the clinical trial program, this compound has been generally well-tolerated. The most commonly reported treatment-emergent adverse events include headache, somnolence, and fatigue. Importantly, no signals of hepatotoxicity or endometrial hyperplasia have been observed.

Table 3: Common Treatment-Emergent Adverse Events (OASIS 3)

| Adverse Event | This compound (120 mg) | Placebo | Reference |

| Somnolence | More frequent than placebo | Less frequent than this compound | |

| Fatigue | More frequent than placebo | Less frequent than this compound | |

| Headache | More frequent than placebo | Less frequent than this compound |

Experimental Protocols of Key Clinical Trials

The clinical development of this compound has been guided by a series of well-designed, rigorous clinical trials.

Phase IIb: The SWITCH-1 Study

-

Design: A multicenter, double-blind, placebo-controlled, adaptive randomization, dose-ranging study.

-

Participants: Postmenopausal women aged 40-65 years experiencing at least seven moderate to severe hot flashes per day.

-

Intervention: Participants were randomized to receive once-daily oral doses of this compound (40 mg, 80 mg, 120 mg, or 160 mg) or placebo for 12 weeks.

-

Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

-

Secondary Endpoints: Assessments of sleep and quality of life.

Phase III: The OASIS Program (OASIS 1, 2, and 3)

-

Design: The OASIS 1 and 2 studies were pivotal, multicenter, multinational, double-blind, randomized, placebo-controlled trials with similar designs. OASIS 3 was a long-term safety and efficacy study.

-

Participants: Postmenopausal women aged 40-65 years. For OASIS 1 and 2, women were required to have at least 50 moderate to severe VMS per week. OASIS 3 did not have a minimum VMS frequency requirement.

-

Intervention:

-

OASIS 1 & 2: Participants were randomized 1:1 to receive either 120 mg of this compound or a matching placebo once daily for 12 weeks, followed by a 14-week period where all participants received this compound.

-

OASIS 3: Participants were randomized to receive either 120 mg of this compound or placebo once daily for 52 weeks.

-

-

Primary Endpoints (OASIS 1, 2, & 3): Mean change from baseline in the frequency of moderate to severe VMS at week 12. OASIS 1 and 2 also included the mean change in VMS frequency and severity at week 4 as co-primary endpoints.

-

Secondary Endpoints: Included assessments of sleep disturbance and menopause-related quality of life.

Conclusion

This compound, with its novel dual antagonist mechanism of action on the NK-1 and NK-3 receptors, has demonstrated significant and consistent efficacy in reducing the frequency and severity of vasomotor symptoms associated with menopause. The robust clinical trial program has also established a favorable safety and tolerability profile. As a non-hormonal therapeutic option, this compound holds the potential to address a significant unmet medical need for women seeking relief from the often-debilitating symptoms of menopause. The comprehensive data gathered from the SWITCH and OASIS clinical trial programs provide a strong foundation for its potential future role in women's healthcare.

References

Investigating the Etiology of Vasomotor Symptoms with Elinzanetant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasomotor symptoms (VMS), characterized by hot flashes and night sweats, are a hallmark of menopause, significantly impacting the quality of life for a large proportion of women. The neurobiological underpinnings of VMS are complex, involving the dysregulation of thermoregulatory centers in the hypothalamus, primarily driven by the decline in estrogen. This guide provides an in-depth technical overview of the etiology of VMS and the mechanism of action of elinzanetant, a novel, non-hormonal dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist. We will delve into the critical role of the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the pathophysiology of VMS and how this compound modulates this pathway to alleviate symptoms. This document summarizes key preclinical and clinical data, outlines experimental protocols, and presents visual representations of the underlying biological processes to offer a comprehensive resource for professionals in the field.

The Neurobiological Basis of Vasomotor Symptoms

The prevailing understanding of VMS implicates a group of neurons in the arcuate nucleus of the hypothalamus known as KNDy neurons. These neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin.

1.1. The Role of KNDy Neurons in Thermoregulation

In premenopausal women, estrogen exerts an inhibitory effect on KNDy neurons, maintaining a stable thermoregulatory setpoint.[1][2] During menopause, the decline in estrogen leads to hypertrophy and overactivity of these KNDy neurons.[3] This hyperactivity is a key driver of VMS.

1.2. The Neurokinin Signaling Pathway

The hyperactivity of KNDy neurons results in an increased release of neuropeptides, particularly Neurokinin B (NKB) and Substance P.

-

Neurokinin B (NKB) and the NK-3 Receptor: NKB, acting on the neurokinin-3 receptor (NK-3R), is a primary driver of the heat dissipation responses characteristic of a hot flash.[4][5] Activation of NK-3R in the thermoregulatory center of the hypothalamus triggers peripheral vasodilation and sweating.

-

Substance P and the NK-1 Receptor: Substance P, the endogenous ligand for the neurokinin-1 receptor (NK-1R), is also implicated in VMS and associated symptoms. The NK-1 receptor is involved in peripheral vasodilation and has been linked to sleep disturbances, which are commonly co-morbid with VMS.

The following diagram illustrates the dysregulation of the KNDy neuronal pathway in menopause, leading to vasomotor symptoms.

This compound: A Dual Neurokinin Receptor Antagonist

This compound is a non-hormonal, orally administered, selective dual antagonist of the NK-1 and NK-3 receptors. Its mechanism of action directly targets the overactive neurokinin signaling pathway implicated in the etiology of VMS.

By competitively blocking the binding of Substance P and NKB to their respective receptors, this compound is designed to restore the normal activity of the thermoregulatory center in the hypothalamus. This dual antagonism is hypothesized to not only reduce the frequency and severity of VMS but also to improve associated symptoms such as sleep disturbances.

The following diagram illustrates the mechanism of action of this compound.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Immunohistochemical characterization of the arcuate kisspeptin/neurokinin B/dynorphin (KNDy) and preoptic kisspeptin neuronal populations in the hypothalamus during the estrous cycle in heifers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Multiple-Spine Calcium Imaging from Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bayer.com [bayer.com]

- 5. Bayer United States of America - The Journal of American Medical Association (JAMA) publishes this compound Phase III data [bayer2019tf.q4web.com]

Methodological & Application

Elinzanetant: Detailed Synthesis and Purification Protocols for Research and Development

Elinzanetant is a dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist that has been developed for the treatment of vasomotor symptoms associated with menopause. This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide |

| Molecular Formula | C₃₃H₃₅F₇N₄O₃ |

| Molecular Weight | 668.66 g/mol |

| CAS Number | 929046-33-3 |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO and Ethanol (≥10 mg/ml)[3] |

Mechanism of Action

This compound functions by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation. During menopause, declining estrogen levels lead to hyperactivity of these neurons, resulting in vasomotor symptoms like hot flashes. This compound acts as a dual antagonist at NK-1 and NK-3 receptors on these neurons, thereby restoring normal thermoregulatory function.[4]

Synthesis Protocol

The synthesis of this compound is a multi-step process. The following protocol is a composite based on information from patent literature, particularly WO2021094247A1, which details the synthesis of a key intermediate.

Synthesis Workflow Diagram

Experimental Protocols

Step 1: Synthesis of 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine (Key Intermediate)

This procedure is adapted from patent WO2021094247A1.

-

Suzuki Coupling: 4-chloro-5-nitropyridin-2(1H)-one is reacted with (4-fluoro-2-methylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/water) under an inert atmosphere. The reaction is typically heated to reflux for several hours.

-

Chlorination: The resulting 4-(4-fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-4-(4-fluoro-2-methylphenyl)-3-nitropyridine.

-

Nitro Group Reduction: The nitro group of 2,6-dichloro-4-(4-fluoro-2-methylphenyl)-3-nitropyridine is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C). This step yields the key intermediate, 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine.

Step 2: Amide Coupling

-

The key intermediate, 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, is coupled with 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanoyl chloride.

-

The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Buchwald-Hartwig Amination

-

The product from the amide coupling is then reacted with (7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1]oxazine.

-

This cross-coupling reaction is catalyzed by a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos). A strong base, such as sodium tert-butoxide (NaOtBu), is required.

-

The reaction is performed in an anhydrous, aprotic solvent like dioxane or toluene under an inert atmosphere and is typically heated.

-

Upon completion, the reaction mixture is worked up by quenching with water, extracting the product into an organic solvent, and drying the organic layer.

Purification Protocol

Purification of the final this compound product is crucial to remove unreacted starting materials, byproducts, and any potential impurities. A combination of chromatography and crystallization is generally employed.

Purification Workflow Diagram

Experimental Protocols

1. Column Chromatography

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal gradient will depend on the specific impurity profile of the crude product and should be determined by TLC analysis.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DCM) and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry silica with the adsorbed compound is loaded onto the top of a pre-packed silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by TLC or LC-MS to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure.

-

2. Crystallization

-

Solvent System: A suitable solvent or solvent mixture for crystallization should be one in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Examples of potential solvent systems include ethanol/water, isopropanol/heptane, or ethyl acetate/hexane.

-

Procedure:

-

The purified this compound from chromatography is dissolved in a minimal amount of the hot crystallization solvent.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final, highly pure this compound.

-

Quantitative Data Summary

The following table summarizes typical quantitative data that should be targeted during the synthesis and purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

| Step | Parameter | Target Value |

| Synthesis | Overall Yield | > 40% |

| Purity after Synthesis | > 90% | |

| Purification | Purity after Chromatography | > 98% |

| Purity after Crystallization | > 99.5% | |

| Individual Impurity Level | < 0.1% |

References

Application Notes and Protocols: In Vitro Determination of Elinzanetant's Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a non-hormonal, orally active, dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1][2][3] These receptors are implicated in the thermoregulatory pathways of the hypothalamus. During menopause, a decline in estrogen leads to the overactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons, which disrupts normal thermoregulation and results in vasomotor symptoms (VMS), commonly known as hot flashes and night sweats.[2][4] this compound is being developed for the treatment of moderate to severe VMS associated with menopause by blocking the signaling of neurokinin B (NKB) and Substance P at the NK-3 and NK-1 receptors, respectively.

These application notes provide detailed protocols for in vitro radioligand binding assays to determine the binding affinity of this compound and other test compounds for the human NK-1 and NK-3 receptors.

Signaling Pathway

The binding of the endogenous ligands, Substance P and Neurokinin B (NKB), to their respective receptors, NK-1R and NK-3R, initiates a G-protein-coupled signaling cascade. This activation is central to the physiological responses modulated by these receptors. This compound acts as an antagonist, blocking these interactions.

Figure 1: this compound's antagonistic action on NK-1 and NK-3 receptor signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human NK-1 and NK-3 receptors has been determined using in vitro radioligand binding assays. The data is summarized in the table below.

| Compound | Receptor | Assay Type | Radioligand | pKi | Ki (nM) | Reference |

| This compound | Human NK-1 | Competition Binding | Not Specified | 9.3 | 0.50 | |

| This compound | Human NK-3 | Competition Binding | Not Specified | 8.7 | 2.00 | |

| This compound | Human NK-1 | Competition Binding | Not Specified | - | 0.37 | |

| This compound | Human NK-3 | Competition Binding | Not Specified | - | 3.0 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The affinity of this compound for the NK-3 receptor is approximately 10-fold lower than its affinity for the NK-1 receptor.

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays to determine the binding affinity of test compounds, such as this compound, for the human NK-1 and NK-3 receptors.

Experimental Workflow: Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay involves the preparation of cell membranes expressing the target receptor, incubation with a radioligand and the test compound, separation of bound and free radioligand, and quantification of radioactivity.

Figure 2: General workflow for a competitive radioligand binding assay.

Protocol 1: Human NK-1 Receptor Competitive Binding Assay

This protocol is adapted from standard radioligand binding assay procedures for G-protein coupled receptors.

1. Materials and Reagents:

-

Cells: CHO or U2OS cells stably expressing the human NK-1 receptor.

-

Radioligand: [¹²⁵I]-Substance P (specific activity ~2200 Ci/mmol).

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: Unlabeled Substance P (1 µM).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and protease inhibitors.

-

Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Fluid.

2. Cell Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Store the membrane preparations at -80°C in aliquots.

3. Competitive Binding Assay Procedure:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of Assay Buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding).

-

50 µL of various concentrations of the test compound (this compound).

-

50 µL of [¹²⁵I]-Substance P (final concentration ~0.1 nM).

-

50 µL of cell membrane preparation (5-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plates using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plates and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Protocol 2: Human NK-3 Receptor Competitive Binding Assay

This protocol is based on a published method for determining the binding affinity of ligands to the human NK-3 receptor.

1. Materials and Reagents:

-

Cells: CHO cells stably expressing the human NK-3 receptor.

-

Radioligand: ([¹²⁵I]His³, MePhe⁷)-NKB (specific activity ~2200 Ci/mmol).

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: Unlabeled Neurokinin B (NKB) (1 µM).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and protease inhibitors.

-

Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Fluid.

2. Cell Membrane Preparation:

-

Follow the same procedure as described in Protocol 1 for the preparation of cell membranes.

3. Competitive Binding Assay Procedure:

-

In a 96-well plate, add the following in a final volume of 100 µL:

-

25 µL of Assay Buffer (for total binding) or 1 µM unlabeled NKB (for non-specific binding).

-

25 µL of various concentrations of the test compound (this compound).

-

25 µL of ([¹²⁵I]His³, MePhe⁷)-NKB (final concentration ~0.4 nM).

-

25 µL of cell membrane preparation (5-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plates using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plates and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

4. Data Analysis:

-

Follow the same data analysis procedure as described in Protocol 1 to determine the IC₅₀ and Ki values for the test compound.

Conclusion

These detailed protocols provide a robust framework for researchers to conduct in vitro binding assays to characterize the affinity of this compound and other novel compounds for the human NK-1 and NK-3 receptors. The accurate determination of binding affinity is a critical step in the drug discovery and development process, providing essential data for understanding the mechanism of action and guiding further optimization of therapeutic candidates.

References

Application Notes and Protocols for Studying Elinzanetant's Effect on Vasomotor Symptoms Using Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are hallmark symptoms of menopause, affecting a significant percentage of women and impacting their quality of life. These symptoms arise from the dysregulation of the thermoregulatory center in the hypothalamus, largely due to the decline in estrogen levels. A key pathway implicated in the pathophysiology of VMS involves the hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus.[1]

Elinzanetant (formerly NT-814) is a novel, non-hormonal, orally administered dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[2] By blocking these receptors, this compound targets the underlying neurobiological mechanisms of VMS. Neurokinin B (NKB), acting on the NK-3 receptor, is a key driver of the hyperactivity of KNDy neurons that leads to inappropriate heat dissipation.[3][4] Substance P, the endogenous ligand for the NK-1 receptor, is a potent vasodilator, and its blockade may further contribute to the alleviation of VMS.[5]

This document provides detailed application notes and experimental protocols for utilizing established animal models to study the efficacy and mechanism of action of this compound in treating vasomotor symptoms. The primary models discussed are the ovariectomized (OVX) rat and mouse, which mimic the hypoestrogenic state of menopause.

Animal Models for Vasomotor Symptom Research

The most widely used and validated animal models for studying menopausal VMS are the ovariectomized (OVX) rodent models. Ovariectomy, the surgical removal of the ovaries, induces a rapid and sustained decline in estrogen levels, leading to physiological changes that mimic menopause, including thermoregulatory dysfunction.

Ovariectomized (OVX) Rat Model

The OVX rat is a well-established model that exhibits an increase in tail skin temperature (TST), which is a reliable surrogate for hot flashes. The tail of the rat serves as a primary site for heat dissipation, and changes in TST reflect alterations in peripheral blood flow.

Ovariectomized (OVX) Mouse Model

The OVX mouse model offers the advantage of being amenable to genetic manipulation, allowing for more in-depth mechanistic studies. Similar to the rat model, OVX mice exhibit thermoregulatory changes that can be assessed by monitoring core body and tail skin temperatures.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies on NK-3 receptor antagonists in the OVX rat model. While specific preclinical data for this compound is not publicly available, the data for the selective NK-3 receptor antagonist, fezolinetant, provides a strong indication of the expected efficacy of targeting the NKB/NK-3R pathway.

Table 1: Effect of an NK-3 Receptor Antagonist (Fezolinetant) on Tail Skin Temperature in Ovariectomized Rats

| Treatment Group | Dose (mg/kg, twice daily) | Mean Change in Tail Skin Temperature (°C) |

| OVX + Vehicle | - | +1.5 ± 0.2 |

| OVX + Fezolinetant | 1 | +0.8 ± 0.3* |

| OVX + Fezolinetant | 3 | +0.5 ± 0.2 |

| OVX + Fezolinetant | 10 | +0.3 ± 0.1 |

*p < 0.05, **p < 0.01 vs. OVX + Vehicle. Data is representative and based on findings from studies on NK-3R antagonists.

Table 2: Effect of an NK-3 Receptor Antagonist (Fezolinetant) on Plasma Luteinizing Hormone (LH) Levels in Ovariectomized Rats